molecular formula C21H23FN4O B4035334 6-fluoro-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)-N-methylquinoline-4-carboxamide

6-fluoro-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)-N-methylquinoline-4-carboxamide

Cat. No.: B4035334
M. Wt: 366.4 g/mol
InChI Key: SNOXELMVOZZWMS-UHFFFAOYSA-N
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Description

6-fluoro-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)-N-methylquinoline-4-carboxamide is a useful research compound. Its molecular formula is C21H23FN4O and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.18558953 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Potential

Research indicates that compounds structurally related to 6-fluoro-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)-N-methylquinoline-4-carboxamide demonstrate potent antibacterial activities. A study by Kuramoto et al. (2003) showed that quinolone derivatives possess significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria, highlighting the potential of such compounds in therapeutic applications against resistant bacterial strains (Kuramoto et al., 2003).

Imaging and Diagnostic Applications

Yu et al. (2008) explored isoquinoline carboxamide derivatives, closely related to the chemical structure , for their potential in imaging peripheral benzodiazepine receptor sites via PET, suggesting a role in diagnostic applications, particularly in neurology (Yu et al., 2008).

Fluorescence and Labeling Studies

Singh and Singh (2007) synthesized novel fluorophores for labeling oligodeoxyribonucleotides, indicating that compounds with similar structures could serve as potent fluorescent markers in biological assays and research, facilitating the study of genetic materials (Singh & Singh, 2007).

Cancer Research and Treatment

A study by Hochegger et al. (2019) demonstrated that 6-fluoroquinoline derivatives exhibit high antiplasmodial activity, suggesting their utility in cancer research and as potential therapeutic agents. Specifically, certain compounds showed promising in vitro and in vivo activity against Plasmodium species, indicating a potential role in cancer treatment strategies (Hochegger et al., 2019).

Properties

IUPAC Name

6-fluoro-N-methyl-N-propan-2-yl-2-(2-propan-2-ylpyrimidin-5-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O/c1-12(2)20-23-10-14(11-24-20)19-9-17(21(27)26(5)13(3)4)16-8-15(22)6-7-18(16)25-19/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOXELMVOZZWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=N1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)N(C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.